4-Chloro-1-nitro-2-phenoxybenzene
Description
Properties
CAS No. |
56966-63-3 |
|---|---|
Molecular Formula |
C12H8ClNO3 |
Molecular Weight |
249.65 g/mol |
IUPAC Name |
4-chloro-1-nitro-2-phenoxybenzene |
InChI |
InChI=1S/C12H8ClNO3/c13-9-6-7-11(14(15)16)12(8-9)17-10-4-2-1-3-5-10/h1-8H |
InChI Key |
FLOSSOFFHITZOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Trends
- Synthetic Utility: this compound’s phenoxy group enables its use in synthesizing complex ethers or cross-coupled products, as seen in studies on benzyloxy analogs .
- Environmental Impact : Chlorinated nitrobenzenes (e.g., 1-chloro-4-nitrobenzene) are persistent pollutants, necessitating careful handling (S-phrases: S28-36/37-45-61) .
- Structural Modifications : Fluorine substitution (e.g., 4-chloro-2-fluoro-1-nitrobenzene) enhances electrophilicity, making such compounds valuable in pharmaceutical intermediates .
Preparation Methods
Reaction Mechanism and Conditions
A modified Ullmann protocol employs 1-bromo-4-chloro-2-nitrobenzene and phenol in dimethyl sulfoxide (DMSO) with potassium tert-butoxide (KOtBu) as the base. The reaction proceeds via a copper-mediated pathway, where the aryl bromide undergoes oxidative addition to a Cu(I) species, followed by phenoxide attack to form the ether bond. Silver acetate (AgOAc) acts as an additive to enhance ionic interactions, improving yields from 18% to 71% in analogous systems.
Typical Procedure :
Challenges and Optimization
Regioselectivity issues arise due to competing O-arylation and C-arylation pathways. High temperatures (110°C) favor C–C bond formation, but AgOAc suppresses this by stabilizing the phenoxide intermediate. The use of polar aprotic solvents like DMSO enhances solubility of ionic intermediates, while phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems.
Suzuki-Miyaura Cross-Coupling with Boronate Esters
The Suzuki-Miyaura reaction offers an alternative route using aryl halides and boronates. For this compound, this method couples 1-chloro-2-nitro-4-bromobenzene with a phenol-derived trifluoroborate salt.
Catalytic System and Substrate Design
A palladium catalyst (e.g., palladacycle I) and weak base (K2CO3) facilitate the coupling. The boronate component, potassium p-chlorophenyltrifluoroborate , is prepared via Miyaura borylation of p-chlorophenol.
Representative Example :
Advantages Over Traditional Methods
This aqueous-phase method reduces environmental impact and avoids toxic solvents. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance boronate solubility, while the weak base prevents hydrolysis of sensitive nitro groups.
Nucleophilic Aromatic Substitution (SNAr)
Nitro groups activate aryl halides toward nucleophilic attack, enabling direct phenoxy substitution.
Reaction Parameters
Using 1-chloro-4-nitro-2-fluorobenzene and phenol in DMF at elevated temperatures (90–100°C), the fluoride leaving group is displaced by phenoxide.
Optimized Protocol :
Limitations
SNAr is hindered by the deactivating nature of the nitro group, necessitating high temperatures and prolonged reaction times. Electron-withdrawing groups para to the leaving group improve reactivity but complicate substrate synthesis.
Palladium-Catalyzed C–O Coupling
Palladium catalysts enable mild conditions for coupling aryl halides with phenols.
Ligand Design and Catalytic Activity
Buchwald-Hartwig-type ligands (e.g., XPhos) facilitate oxidative addition and transmetalation. A study using 1-bromo-4-chloro-2-nitrobenzene and phenol achieved 81% yield with Pd(OAc)2 and XPhos.
Key Reaction :
-
Aryl Halide : 1-bromo-4-chloro-2-nitrobenzene (1.0 mmol)
-
Phenol : (1.2 mmol)
-
Catalyst : Pd(OAc)2 (0.05 mol%), XPhos (0.1 mol%)
-
Base : Cs2CO3 (2.0 mmol)
-
Solvent : Toluene (3 mL)
-
Conditions : 110°C, 16 hours
Comparative Analysis of Synthetic Routes
Key Observations :
-
Suzuki-Miyaura offers the highest yield (83%) but requires specialized boronates.
-
Palladium-catalyzed methods balance yield and practicality, though ligand costs may be prohibitive.
-
Ullmann reactions benefit from additive-driven selectivity but face scalability challenges.
Q & A
Q. What are the optimal synthetic routes for 4-Chloro-1-nitro-2-phenoxybenzene, and how can reaction efficiency be quantified?
Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution (NAS) or Ullmann-type coupling. For example:
Step 1: Nitration of 4-chloro-2-phenoxybenzene using mixed acids (HNO₃/H₂SO₄) to introduce the nitro group.
Step 2: Monitor reaction progress via HPLC or TLC (Rf ~0.5 in hexane/ethyl acetate 7:3).
Efficiency Metrics: Yield optimization (≥75% target) via kinetic studies (e.g., varying temperature: 60–100°C) and regioselectivity analysis using H NMR (integration of aromatic protons) .
Q. Which spectroscopic techniques are most effective for characterizing structural and electronic properties?
Methodological Answer:
- H/C NMR: Assign aromatic protons (δ 7.2–8.5 ppm) and nitro group effects on chemical shifts .
- UV-Vis Spectroscopy: Detect π→π* transitions (λmax ~280–320 nm) to assess electronic conjugation .
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ (theoretical m/z 264.03; observed m/z 264.05 ± 0.02) .
Advanced Research Questions
Q. How can computational models predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- QSAR/QSPR Models: Use quantum chemical calculations (e.g., DFT at B3LYP/6-311+G(d,p)) to predict activation energies for NAS.
- Contradiction Resolution: Discrepancies between experimental and computational results may arise from solvent effects (e.g., DMSO vs. toluene), requiring explicit solvation models in simulations .
Q. What strategies resolve contradictions in thermal stability data across studies?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Compare decomposition onset temperatures under inert (N₂) vs. oxidative (O₂) atmospheres.
- DSC Studies: Identify polymorphic transitions (e.g., endothermic peaks at 110–115°C) that may explain variability in reported melting points .
Q. How does steric hindrance from the phenoxy group influence reaction pathways?
Methodological Answer:
Q. What are the challenges in quantifying environmental persistence, and how can they be addressed?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
